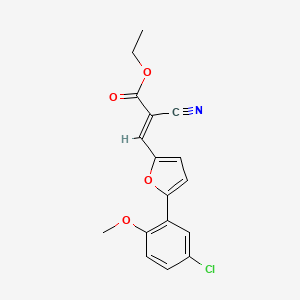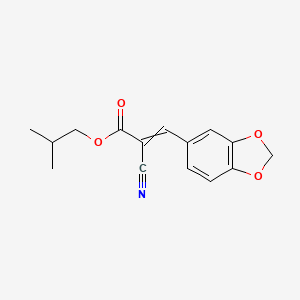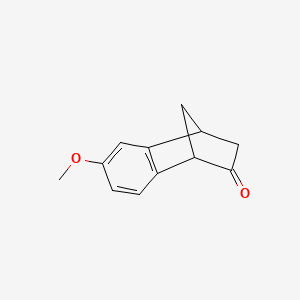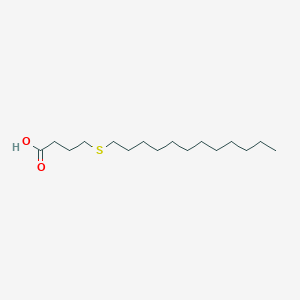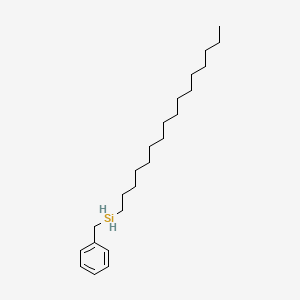
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(3-nitrophenyl)furan-2-carbaldehyde. This intermediate is then reacted with morpholine and a suitable ketone precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable .
Análisis De Reacciones Químicas
Types of Reactions: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a Lewis acid.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furans.
Aplicaciones Científicas De Investigación
1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- 1-Morpholino-3-(5-(4-nitrophenyl)furan-2-yl)propan-1-one
- 1-Morpholino-3-(5-(2-nitrophenyl)furan-2-yl)propan-1-one
- 1-Morpholino-3-(5-(3-nitrophenyl)thiophene-2-yl)propan-1-one
Comparison: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts distinct electronic properties compared to thiophene analogs, making it suitable for different applications .
Propiedades
Número CAS |
853329-98-3 |
|---|---|
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O5/c20-17(18-8-10-23-11-9-18)7-5-15-4-6-16(24-15)13-2-1-3-14(12-13)19(21)22/h1-4,6,12H,5,7-11H2 |
Clave InChI |
SEDULAINAFHBSG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)


![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)

